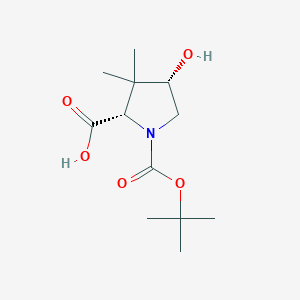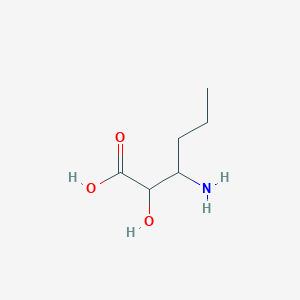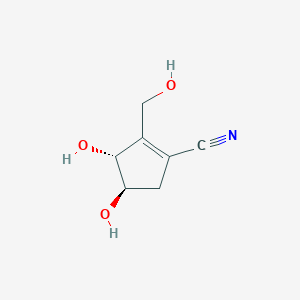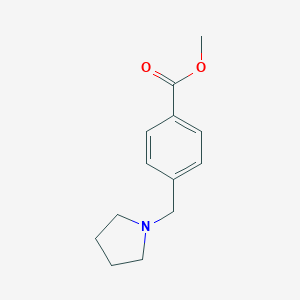
Methyl 4-(pyrrolidin-1-ylmethyl)benzoate
概述
描述
Methyl 4-(pyrrolidin-1-ylmethyl)benzoate: is an organic compound with the molecular formula C13H17NO2 It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol, and the para position of the benzene ring is substituted with a pyrrolidin-1-ylmethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(pyrrolidin-1-ylmethyl)benzoate typically involves the following steps:
-
Formation of 4-(pyrrolidin-1-ylmethyl)benzoic acid: : This can be achieved by reacting 4-(chloromethyl)benzoic acid with pyrrolidine in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide at elevated temperatures.
-
Esterification: : The 4-(pyrrolidin-1-ylmethyl)benzoic acid is then esterified with methanol in the presence of a strong acid catalyst like sulfuric acid or hydrochloric acid. The reaction is typically performed under reflux conditions to drive the esterification to completion.
Industrial Production Methods
In an industrial setting, the production of this compound would follow similar synthetic routes but on a larger scale. The process would involve optimized reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated systems for precise control of temperature, pressure, and reactant concentrations.
化学反应分析
Types of Reactions
Methyl 4-(pyrrolidin-1-ylmethyl)benzoate can undergo various chemical reactions, including:
-
Hydrolysis: : The ester group can be hydrolyzed to yield 4-(pyrrolidin-1-ylmethyl)benzoic acid and methanol. This reaction typically requires acidic or basic conditions.
-
Nucleophilic Substitution: : The pyrrolidin-1-ylmethyl group can participate in nucleophilic substitution reactions, where the nitrogen atom can act as a nucleophile.
-
Oxidation: : The compound can be oxidized to introduce additional functional groups or to modify the existing ones.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid or sulfuric acid, while basic hydrolysis can be carried out using sodium hydroxide or potassium hydroxide.
Nucleophilic Substitution: Common reagents include alkyl halides or acyl chlorides.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Major Products Formed
Hydrolysis: 4-(pyrrolidin-1-ylmethyl)benzoic acid and methanol.
Nucleophilic Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives with additional functional groups.
科学研究应用
Methyl 4-(pyrrolidin-1-ylmethyl)benzoate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies investigating the interactions of pyrrolidine derivatives with biological targets.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of Methyl 4-(pyrrolidin-1-ylmethyl)benzoate depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The pyrrolidine ring can enhance the compound’s binding affinity and specificity for its target, while the ester group can influence its pharmacokinetic properties.
相似化合物的比较
Methyl 4-(pyrrolidin-1-ylmethyl)benzoate can be compared with other similar compounds such as:
Methyl 4-(piperidin-1-ylmethyl)benzoate: Similar structure but with a piperidine ring instead of a pyrrolidine ring.
Methyl 4-(morpholin-1-ylmethyl)benzoate: Contains a morpholine ring instead of a pyrrolidine ring.
Methyl 4-(azepan-1-ylmethyl)benzoate: Features an azepane ring in place of the pyrrolidine ring.
The uniqueness of this compound lies in the specific properties imparted by the pyrrolidine ring, which can influence its reactivity, binding affinity, and overall chemical behavior.
属性
IUPAC Name |
methyl 4-(pyrrolidin-1-ylmethyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-16-13(15)12-6-4-11(5-7-12)10-14-8-2-3-9-14/h4-7H,2-3,8-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWBHHIBLFOMXJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CN2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20353868 | |
| Record name | Methyl 4-(pyrrolidin-1-ylmethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20353868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
160598-45-8 | |
| Record name | Methyl 4-(pyrrolidin-1-ylmethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20353868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 4-(pyrrolidin-1-ylmethyl)benzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
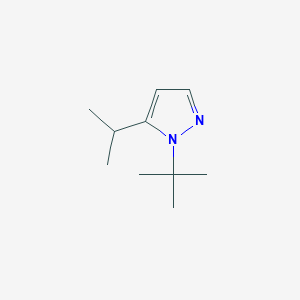

![4-(Isopropylthio)-1,3-dimethyl-1H-pyrazolo[3,4-B]pyridine-5-carboxylic acid](/img/structure/B66445.png)
![1,3-Dioctyloxycalix[4]arene crown-6](/img/structure/B66446.png)
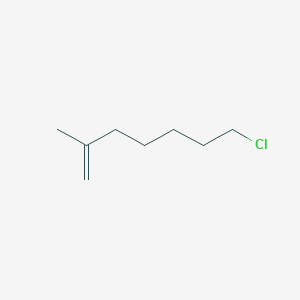


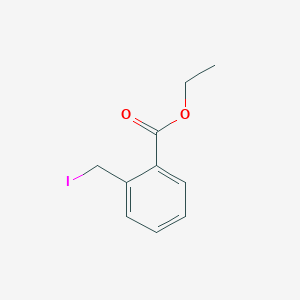
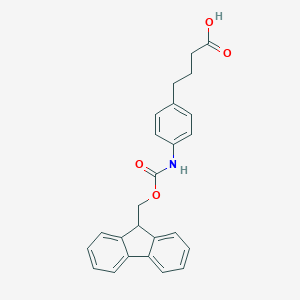
![N-[1-(6-tert-butyl-1,1-dimethyl-2,3-dihydroinden-4-yl)ethylidene]hydroxylamine](/img/structure/B66476.png)
